Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate
Description
Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate is a substituted aromatic α,β-unsaturated ester characterized by a phenyl ring bearing bromo, fluoro, and nitro substituents at the 5-, 4-, and 2-positions, respectively. The electron-withdrawing nitro and halogen groups influence its electronic properties, solubility, and crystallinity.
Properties
IUPAC Name |
methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO4/c1-17-10(14)3-2-6-4-7(11)8(12)5-9(6)13(15)16/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHZHBDJOZFECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=C(C=C1[N+](=O)[O-])F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate typically involves multi-step organic reactions. One common method includes the bromination of a fluoronitrobenzene derivative, followed by a Heck reaction to introduce the prop-2-enoate group. The reaction conditions often involve the use of palladium catalysts and bases such as triethylamine under inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with palladium catalysts are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted phenylprop-2-enoates.
Scientific Research Applications
Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms may also play roles in modulating the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a data-driven analysis based on substituent effects and related compounds:
Key Observations:
Substituent Effects on Reactivity: The nitro group at the 2-position (ortho to the enoate) likely sterically hinders electrophilic substitution but activates the ring for nucleophilic attack. This contrasts with para-nitro derivatives, which exhibit stronger resonance effects . Fluorine at the 4-position (para to bromine) enhances electronegativity, reducing electron density at the phenyl ring and altering hydrogen-bonding capabilities compared to non-fluorinated analogues .
The compound’s planar geometry (due to conjugation) may resemble nitroaromatics refined via SHELXL, which often require constraints for disordered nitro groups .
Hydrogen Bonding and Supramolecular Interactions :
- emphasizes that nitro and halogen substituents can direct hydrogen-bonding patterns. For example, nitro groups frequently act as hydrogen-bond acceptors, forming motifs like $ R_2^2(8) $ rings in crystals. Fluorine’s weak hydrogen-bond acceptor capacity may lead to less predictable packing compared to chloro or bromo analogues .
Limitations:
- No experimental data (e.g., melting points, spectroscopic profiles) for the target compound are available in the provided evidence.
- Analogous compounds suggest trends but cannot confirm specific properties without direct studies.
Recommendations for Further Research
Synthetic Characterization : Conduct X-ray crystallography (using SHELXL or ORTEP-3 ) to resolve the compound’s geometry and intermolecular interactions.
Comparative Reactivity Studies: Investigate Diels-Alder or Michael addition kinetics relative to analogues like methyl 3-(5-(2-fluoro-3-nitrophenyl))prop-2-enoate.
Solubility and Stability Profiling : Compare thermal stability (TGA/DSC) and solubility in aprotic solvents with brominated/nitrated esters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
